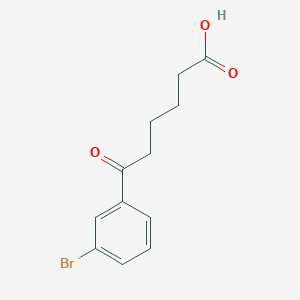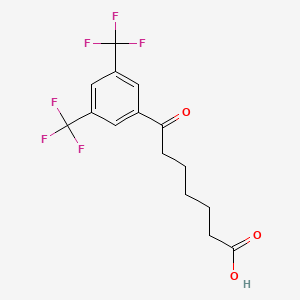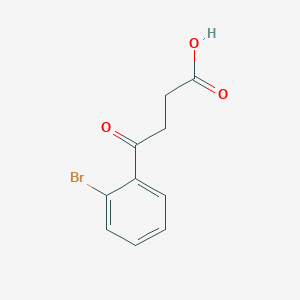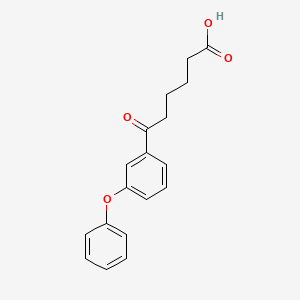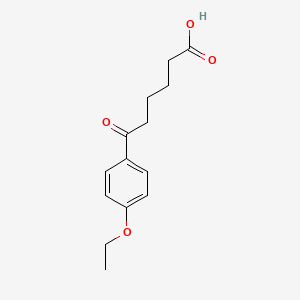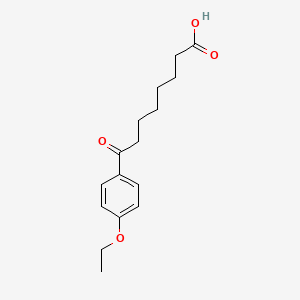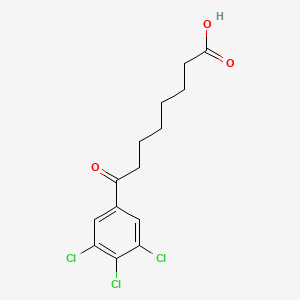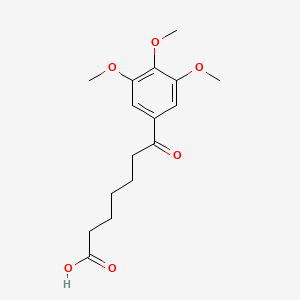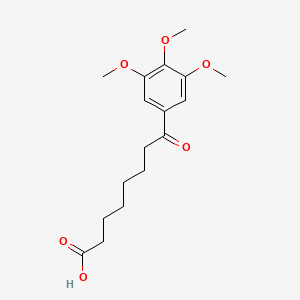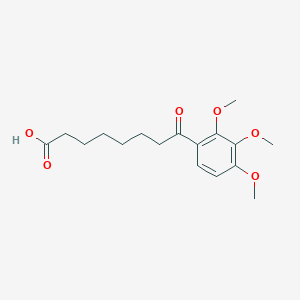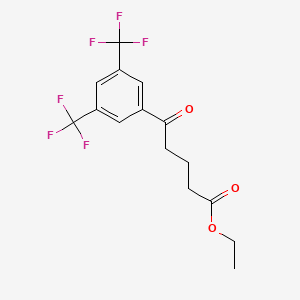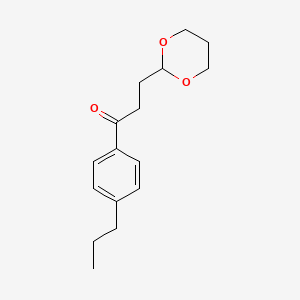
3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one, also known as 3-PPD, is an organic compound with a molecular formula of C14H18O2. It is a colorless liquid with a boiling point of 230°C and a melting point of -49°C. 3-PPD is commonly used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of various other compounds.
Applications De Recherche Scientifique
Photoremovable Protecting Groups
One application area for compounds structurally related to "3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one" is in the development of photoremovable protecting groups. Literák, Hroudná, and Klán (2008) investigated 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, which share a functional similarity with the target compound, for their potential as photoremovable protecting groups. These compounds can release the corresponding acids upon reaction with hydrogen or electron donors, which is useful in photochemical applications where controlled release of protected substrates is required (Literák, Hroudná, & Klán, 2008).
Synthesis and Crystal Structures
Salian et al. (2018) focused on the synthesis, crystal structures, and Hirshfeld surface analysis of chalcone derivatives, which are structurally related to the target compound. These studies provide insight into the molecular interactions and structural characteristics of these compounds, which can be applied in the design and synthesis of new materials with desired properties (Salian et al., 2018).
QSAR-Analysis for Antioxidants
Drapak et al. (2019) performed a QSAR-analysis on derivatives similar to the target compound to predict their antioxidant activities. This study indicates the potential of these compounds in the development of new antioxidants, highlighting the importance of molecular structure in determining antioxidant efficacy (Drapak et al., 2019).
Catalytic Synthesis and Antioxidant Agents
Prabakaran, Manivarman, and Bharanidharan (2021) explored the catalytic synthesis of novel chalcone derivatives as potent antioxidant agents, suggesting applications in combating oxidative stress-related diseases. This research supports the utility of structurally similar compounds in medicinal chemistry and drug design (Prabakaran, Manivarman, & Bharanidharan, 2021).
Synthesis and Characterization of Hydroxy Pyrazolines
Parveen, Iqbal, and Azam (2008) worked on the synthesis and characterization of hydroxy pyrazolines derived from compounds structurally related to "this compound," providing insights into synthetic strategies and chemical properties of these compounds. This research could have implications for the development of new chemical entities with potential biological activities (Parveen, Iqbal, & Azam, 2008).
Propriétés
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-propylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-4-13-5-7-14(8-6-13)15(17)9-10-16-18-11-3-12-19-16/h5-8,16H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWOETXXVSOQPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645975 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-30-7 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
